Dimethyl N-acryloyl-L-aspartate
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Overview
Description
Dimethyl N-acryloyl-L-aspartate is a chemical compound that belongs to the class of acrylate derivatives It is characterized by the presence of an acryloyl group attached to the nitrogen atom of the L-aspartate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-acryloyl-L-aspartate typically involves the reaction of L-aspartic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of biocatalysts, such as ethylenediamine-N,N′-disuccinic acid lyase, has also been explored to achieve enantioselective synthesis of N-substituted L-aspartic acids .
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-acryloyl-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
Dimethyl N-acryloyl-L-aspartate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with specific properties.
Pharmaceuticals: The compound serves as a building block for the synthesis of bioactive molecules and drug candidates.
Materials Science: It is employed in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which Dimethyl N-acryloyl-L-aspartate exerts its effects involves the interaction of the acryloyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-methyl-D-aspartic acid: A compound with a similar structure but different functional groups.
Acryloyl-L-valine: Another acrylate derivative with a different amino acid moiety.
Uniqueness
Dimethyl N-acryloyl-L-aspartate is unique due to its specific combination of the acryloyl group and the L-aspartate moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
481012-75-3 |
---|---|
Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
dimethyl (2S)-2-(prop-2-enoylamino)butanedioate |
InChI |
InChI=1S/C9H13NO5/c1-4-7(11)10-6(9(13)15-3)5-8(12)14-2/h4,6H,1,5H2,2-3H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
MJCYPHUQTNOXJT-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)C=C |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C=C |
Origin of Product |
United States |
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